Journal Name:EnergyChem
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XO2 (X = Pd, Pt) Monolayers: A Promising Thermoelectric Materials
EnergyChem ( IF 0 ) Pub Date: 2023-05-12 , DOI: 10.1002/adts.202300158
In this work, the structural, thermoelectric, and electronic properties of XO2 (X = Pd, Pt) monolayers are investigated using density functional approach and Boltzmann transport equations (BTE). These materials are semiconductor in nature having indirect band gap 1.40 (1.69 eV) for PdO2 (PtO2) monolayers. These materials are chemically as well as dynamical stable. The observation of a sharp peak in the vicinity of the Fermi level indicates a high value of the Seebeck coefficient (S). The calculated value of S is 2269 (2734) µV K−1 with respect to n (p)-type doping at carrier concentration of 1.12 (2.33) × 1013 cm−2 for PdO2 (PtO2) monolayer at 300 K. Calculations reveal a lattice thermal conductivity (κl) of 15.85 and 12.41 Wm−1K−1 for PdO2 and PtO2 monolayers, respectively at room temperature. Monolayer PtO2 shows a larger S and smaller k as compared to PdO2. Due to the maximum value of power factor and minimum value of lattice thermal conductivity, ZT for n-type doped PtO2 monolayer (1.04) is higher than PdO2 monolayers (0.87). The findings provide a blueprint for evaluating the thermal energy conversion efficiency of XO2 monolayers for potential thermoelectric applications.
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Closed-Loop Control of Front Speed During Frontal Polymerization of Dicyclopentadiene—A Numerical Study
EnergyChem ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1002/adts.202300015
The application of closed-loop control to enforce a target front speed during frontal polymerization (FP) of dicyclopentadiene under various initial and boundary conditions is demonstrated. Uncontrolled propagation of FP reactions can result in frontal quenching due to heat loss, unstable front propagation, material overheating, spontaneous pattern formation, and heterogenous cured material properties. These disadvantageous properties of FP limit its use to cases with highly controlled initial and boundary conditions. It is shown with results in simulation that these problems can be mitigated in three ways through the application of closed-loop control. First, it is shown that a target front speed can be enforced by locally controlling the temperature field during FP via an external heat source. Second, it is shown that this method prevents unstable front propagation and quenching despite adverse initial and boundary conditions. Third, it is shown that this method minimizes cure time and energy consumption compared to bulk heating.
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Cocrystal Growth in Organic Semiconductor Thin Films: Simulation of Pentacene, Perfluoropentacene, and Their 1:1 Blend Deposited On Graphite
EnergyChem ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1002/adts.202300080
The understanding of crystal formation in thin films and the precise knowledge of the relation between structure and surface diffusion are two important requirements for the efficient (nano)fabrication of organic electronic devices. Here a computational approach for simulating vapor-phase deposition is employed to obtain and investigate three types of crystalline thin films on graphite. All systems, namely pentacene, perfluoropentacene, and their 1:1 blend, which forms an alternate cocrystal, are constituted by recumbent molecules in accordance with experimental findings. The contributions of intermolecular interactions and of molecular rearrangements occurring during the deposition are analyzed to rationalize the final morphologies. Then, the generated structures are employed to evaluate the energy barriers that prevent molecular diffusion at terraces and step-edges, and to study the reorganization of the films upon high-temperature annealing. The broad agreement with experimental observations and the possibility of evaluating the potential energy surface at the molecular detail render the proposed approach a promising tool to make predictions for other systems.
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Computational Modeling for Intelligent Surface Plasmon Resonance Sensor Design and Experimental Schemes for Real-Time Plasmonic Biosensing: A Review
EnergyChem ( IF 0 ) Pub Date: 2023-07-09 , DOI: 10.1002/adts.202200886
The spectacular physical phenomenon of surface plasmon resonance (SPR) is the essence of present-day plasmonic sensors. Meanwhile, the unique properties of the interaction between light and matter have been carved out into the development of modern-day diagnostic biosensors. Plasmons, in simple terms, are oscillating free electrons in metallic nano-structures triggered by an incoming electromagnetic (EM) wave. With the advantages of real-time and label-free bio-sensing, plasmonic sensors are being utilized in multiple diverse areas of food technology, the bio-medical diagnostic sector, and even the chemical industry. Although this review will be brief, readers can gain a comprehensive picture of the essential elements by taking a broader look into the exploration of SPR sensor design via simulated studies and representative experimental plasmonic schemes developed for bio-sensing. In short, the various SPR sensing schemes that researchers have explored to realize enhanced SPR sensitivity are reviewed and summarized. Different experimental plasmonic sensors are also examined in which new SPR excitation schemes have been adopted. These "unconventional" designs, specifically those involving hybrid localized surface plasmon resonance (LSPR)-SPR excitation, may inspire those in the plasmonic field.
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Kinetic Properties of Oxygen Evolution Reaction Catalysis in Hematite
EnergyChem ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1002/adts.202300182
Water splitting is a promising method for hydrogen generation, but current catalytic reactions suffer from low efficiency. One possible reason for such inefficiency is a high kinetic barrier for water oxidation, and there is a lack of direct and efficient method to calculate the barrier for each reaction. In this paper, the inner sphere component of the reorganization energy that contributed to the activation energies is calculated. A novel algorithm is used for calculating the reorganization energy based on Marcus theory combined with the climbing image nudged elastic band method used to find transition states and activation energies of the oxygen evolution reaction steps, which allows the calculation of the activation energy at different potentials and without simulating solvation in order to obtain the inner sphere component alone arising from the reorganization of the ionic surface. The new method is tested in both acidic and basic conditions and with explicit water molecules, as well as implicit solvation. It is discovered that the reaction involving the transition of the *O intermediate into *OOH has the highest activation energy of all steps, thus explaining the high coverage of the *O intermediate found by experiments.
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Theoretical Insights into Pressure-Driven Stability and Optoelectronic Response of Cd0.75Zn0.25S Alloy for Blue–Violet Display
EnergyChem ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1002/adts.202300270
The manipulation of pressure and structural composition can result in tuned properties of a material to enhance its functionality. In this regard, the pressure significance of the ternary Cd0.75Zn0.25S alloy is acknowledged in this study by changing in the range of 0–20 GPa using density functional theory (DFT) via a self-consistent field within a generalized gradient approximation (GGA) and GGA–modified Becke–Jhonson (mBJ). The results demonstrate that this ternary alloy exhibits cubic symmetry at all operating pressures, with the bandgap energy increasing from 2.81 to 3.17 eV as the pressure increases, demonstrating that it is a direct bandgap alloy. Another aspect of this study pertains to the optical parameters of the material and their variations as a function of pressure. Here it is observed that absorption increases with increasing pressure, along with the static refractive index and static dielectric constant. As optical conductance is also increased, the findings of this study offer a theoretical framework for the Cd0.75Zn0.25S alloy for display applications in optoelectronic and photovoltaic devices operating at various pressure ranges.
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Dynamical Stability and Physical Properties of Fe Dihalide Nanowires
EnergyChem ( IF 0 ) Pub Date: 2023-05-12 , DOI: 10.1002/adts.202300085
An extensive first-principles and atomistic Monte Carlo study on isolated Fe X 2 $\text{X}_2$ ( X $\text{X}$ = F, Cl, Br, I) nanowires is presented. The structural properties of the Fe X 2 $\text{X}_2$ chains are determined and compared with their bulk structures. The results indicate that in the lowest energy configuration, the wires crystalize in a system that belongs to the space group P 4 2 / m m c $P4_2/mmc$ (No. 131, Z = 2, point group D 4 h 9 $D_{4h}^9$ ), with antiferromagnetic arrangement. The stability is determined by calculating the phonon frequencies in the whole Brillouin zone within the supercell approach. The relative stability of the periodic chains is also determined by calculating the elastic properties and comparing them with bulk cases. The band structure, the density of states, the magnetic properties, the anisotropy energy, and topological analysis, performed with the Quantum Theory of Atoms in Molecules approach, are also reported and discussed. The results support the idea that these Fe X 2 $\text{X}_2$ nanowire systems are promising materials for practical applications, like lithium-ion batteries.
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Numerical Investigation of Flow Patterns and Mixing Characteristics in a 3D Micromixer with Helical Elements over Wide Reynolds Numbers (Adv. Theory Simul. 5/2023)
EnergyChem ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1002/adts.202370011
Micromixers play a crucial role in the microreactions to offer rapid and homogenous mixing. In article number 2200671, Bo Liu, Jing Jin, Yonggang Zhu, and co-workers innovatively develop a high-performance 3D micromixer with helical elements over an ultra-wide range of Reynolds numbers to achieve efficient mixing, and build a validated coupled model to systematically investigate flow patterns and mixing characteristics of the micromixer.
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Adaptive Robust Control for Uncertain Underactuated Mechanical Systems
EnergyChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/adts.202300323
An adaptive robust control method is proposed for underactuated mechanical systems (UMSs) with uncertainty in the paper. UMSs are supposed to follow prescribed constraints when there is uncertainty. Inspired by the Udwadia–Kalaba modeling approach, those constraints are considered as control objectives realized by robust control. The uncertainty considered in UMSs is characterized as time-varying and bounded, albeit with unknown bounds. In order to estimate the boundary information, a novel adaptive law is developed. By using the Lyapunov function, the UMS is guaranteed to be uniform boundedness and uniform ultimate boundedness. The simulation is validated by using a two-wheeled bicycle as an example, compared to conventional PD control methods. The simulation comparison results show that the proposed control method exhibits notable characteristics, including fast transient response, small overshoots, and good robust performance.
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Hierarchical Nanomaterials by Selective Deposition of Noble Metal Nanoparticles: Insight into Control and Growth Processes
EnergyChem ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1002/adts.202300288
Complex hierarchical metamaterials are currently the focus of many cutting-edge studies due to their potential to advance such critically important areas of technology as energy storage and transformation, sensing, photovoltaics, nano-medicine, antibacterial and self-regenerating materials. However, the deterministic design of novel hierarchical metamaterials remains problematic due to the lack of efficient, highly reliable methods for controlling the internal structure and architecture of materials. A comprehensive advanced model is proposed to simulate the formation of complex hierarchical metamaterials with a controllable structure. The control is achieved via selective deposition of noble metal nanoparticles (Au, Au, Pd, Pt). Moreover, the novel method for the nanofabrication is theoretically examined and experimentally verified. This approach allows for the sophisticated spatiotemporal control of growth conditions and, as a result, achieving the targeted internal structure of metamaterials. This opens a way to the deterministic design and formation of complex multi-material metamaterials on the basis of metal oxides and noble metal nanoparticles. Moreover, a fundamental insight related to the longstanding question about the prevalence of bottom-up versus top-down growth for various materials and systemswhich is challenging to directly verify experimentally is presented.
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